Structural Uniqueness: 3-Morpholinosulfonyl vs. 5-Morpholinosulfonyl Regioisomers
The substitution position of the morpholinosulfonyl group on the pyridinone ring is a critical determinant of biological activity in oxopyridine derivatives . The target compound bears the sulfonyl group at the 3-position, whereas the structurally closest commercially listed analogs (e.g., N-(4-methoxyphenyl)-2-(5-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide, CAS 1251593-96-0) carry the same group at the 5-position . Within the broader oxopyridine chemotype described in patent AU2016289746, such positional isomerism is known to generate distinct interaction patterns with protein targets, resulting in differential potency and selectivity that cannot be predicted a priori [1]. This regioisomeric distinction is the primary structural differentiator between the target compound and the nearest available alternatives.
| Evidence Dimension | Morpholinosulfonyl substitution position |
|---|---|
| Target Compound Data | 3-position on 2-oxopyridin-1(2H)-yl core |
| Comparator Or Baseline | 5-position (e.g., CAS 1251593-96-0, N-(4-methoxyphenyl)-2-(5-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide) |
| Quantified Difference | Regioisomeric shift between position 3 and position 5; quantitative biological difference unreported for these specific pairs due to absence of primary data |
| Conditions | Structural comparison based on published chemical structures and patent class disclosures |
Why This Matters
This positional difference is fundamental: procurement of the 5-sulfonyl regioisomer instead of the 3-sulfonyl target will introduce an untested variable into any assay system, as regioisomers are distinct chemical entities with non-interchangeable biological activity.
- [1] Bayer Pharma Aktiengesellschaft. (2018). Substituted oxopyridine derivatives. Patent No. AU2016289746A1. View Source
